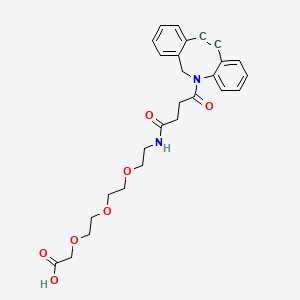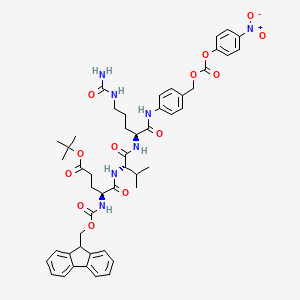
Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP: is a synthetic peptide compound that combines several functional groups and protective groups. The compound is primarily used in the field of peptide synthesis and drug delivery systems. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, tert-butyloxycarbonyl (Boc) group, and p-nitrophenyl (PNP) ester makes it a versatile building block for creating complex peptide structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process begins with the attachment of the C-terminal amino acid to a resin. The Fmoc group is used to protect the N-terminal amino group, while the Boc group protects the side chain of the glutamic acid residue. The synthesis proceeds through a series of coupling and deprotection steps, with each amino acid being added sequentially.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid (TFA).
Coupling Reactions: The peptide bonds are formed using coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The p-nitrophenyl ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Substitution: Amines in the presence of a base.
Major Products:
Deprotected Peptides: Removal of Fmoc and Boc groups yields the free peptide.
Coupled Peptides: Formation of peptide bonds between amino acids.
Substituted Products: Formation of amide bonds with the p-nitrophenyl ester.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is used as a building block in the synthesis of complex peptides and proteins. Its protective groups allow for selective deprotection and coupling reactions, facilitating the creation of intricate peptide structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors.
Medicine: The compound is used in the development of peptide-based drugs and drug delivery systems. Its ability to form stable peptide bonds and undergo selective deprotection makes it ideal for creating prodrugs and targeted therapies.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its versatility and stability make it a valuable tool for drug development and production.
Wirkmechanismus
The mechanism of action of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminal amino group, preventing unwanted reactions during peptide elongation. The Boc group protects the side chain of the glutamic acid residue, allowing for selective deprotection and coupling. The p-nitrophenyl ester acts as an activated ester, facilitating nucleophilic substitution reactions with amines to form amide bonds.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Glu-(Boc)-Val-Cit-PAB: Similar structure but lacks the p-nitrophenyl ester.
Fmoc-Glu-Val-Cit-PAB-PNP: Similar structure but lacks the Boc group.
Fmoc-Glu-(Boc)-Val-Cit-PAB: Similar structure but lacks both the p-nitrophenyl ester and the Boc group.
Uniqueness: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is unique due to the combination of protective groups and the activated ester. This combination allows for selective deprotection and coupling reactions, making it a versatile building block for peptide synthesis. The presence of the p-nitrophenyl ester also facilitates the formation of amide bonds, which is crucial for creating complex peptide structures.
Eigenschaften
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[(4-nitrophenoxy)carbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N7O13/c1-29(2)42(55-44(59)40(24-25-41(57)69-49(3,4)5)54-47(62)66-28-38-36-13-8-6-11-34(36)35-12-7-9-14-37(35)38)45(60)53-39(15-10-26-51-46(50)61)43(58)52-31-18-16-30(17-19-31)27-67-48(63)68-33-22-20-32(21-23-33)56(64)65/h6-9,11-14,16-23,29,38-40,42H,10,15,24-28H2,1-5H3,(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H3,50,51,61)/t39-,40-,42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVCVTKFTVOYBD-LIHJDWACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N7O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
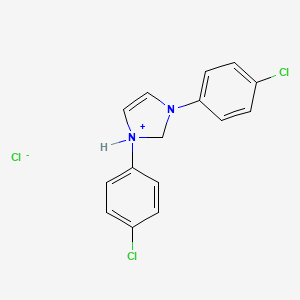
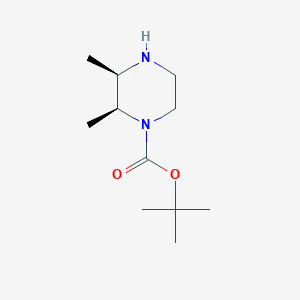
![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
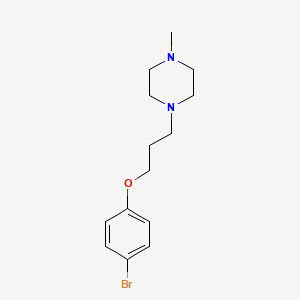
![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)
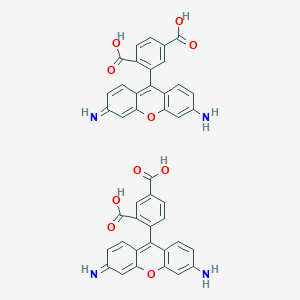
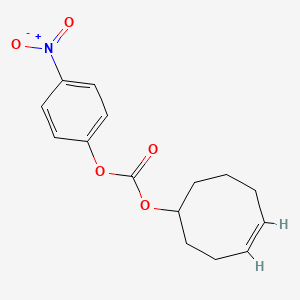

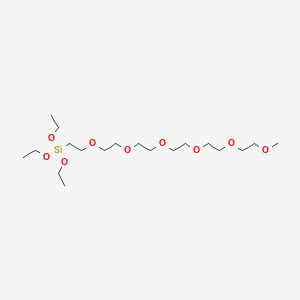
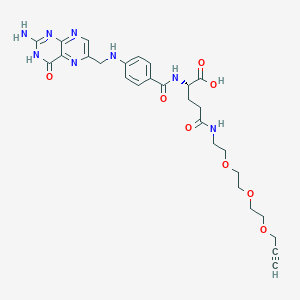
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)

![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)
